
DAPTOMYCIN
描述
The compound “DAPTOMYCIN” refers to decamethylcyclopentasiloxane, an organosilicon compound with the chemical formula [(CH3)2SiO]5. It is a colorless and odorless liquid that is slightly volatile. This compound is widely used in various industrial and consumer applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Decamethylcyclopentasiloxane is synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form cyclic oligomers, including decamethylcyclopentasiloxane.
Industrial Production Methods
In industrial settings, the production of decamethylcyclopentasiloxane involves the use of high-purity dimethyldichlorosilane and controlled reaction conditions to ensure the formation of the desired cyclic compound. The process typically includes distillation to purify the final product.
化学反应分析
Types of Reactions
Decamethylcyclopentasiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxane oligomers.
Substitution: Various substituted siloxanes depending on the reagents used.
科学研究应用
FDA-Approved Indications
Daptomycin is approved for several clinical uses, including:
- Complicated skin and skin structure infections (cSSSI)
- Bacteremia , including right-sided infective endocarditis
- Osteomyelitis and septic arthritis due to MRSA
- Prosthetic joint infections caused by Staphylococcus or Enterococcus spp.
- This compound lock therapy in catheter-related bloodstream infections (CRBSI) .
Off-Label Uses
Beyond its approved indications, this compound has been utilized off-label for:
- Diabetic foot infections
- Cerebrospinal fluid shunt infections
- Native vertebral osteomyelitis
- Intracranial or spinal epidural abscesses
- Healthcare-associated meningitis or ventriculitis when other treatments are ineffective .
Data from Clinical Registries
The European Cubicin Outcomes Registry and Experience (EU-CORE) provided valuable insights into the real-world applications of this compound. In a cohort of 1,127 patients treated with this compound:
- Complicated skin and soft tissue infections : 33%
- Bacteremia : 22%
- Endocarditis : 12%
- Osteomyelitis : 6%
The overall clinical success rate was approximately 79% , with a median treatment duration of 10 days in inpatient settings .
Case Studies
Several case studies highlight the efficacy of this compound in challenging infections:
- This compound-Induced Eosinophilic Pneumonia : A case study reported eosinophilic pneumonia in patients receiving this compound, emphasizing the need for monitoring and management strategies upon detection .
- Multi-Drug Resistant Infections : Research indicated that siderophore-conjugated this compound demonstrated potent activity against carbapenem-resistant Acinetobacter baumannii, showcasing its potential in treating multi-drug resistant pathogens .
Safety Profile
While this compound is generally well-tolerated, it can cause side effects such as:
- Eosinophilic pneumonia
- Gastrointestinal upset
- Muscle pain and weakness
Monitoring for these adverse effects is essential during treatment .
作用机制
The mechanism of action of decamethylcyclopentasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it acts as an emollient, providing a smooth and soft texture to the skin. In industrial applications, it functions as a solvent and carrier for active ingredients.
相似化合物的比较
Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar properties but a different ring size.
Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with additional methyl groups.
Uniqueness
Decamethylcyclopentasiloxane is unique due to its balance of volatility, stability, and compatibility with various materials. Its specific ring size and structure provide distinct physical and chemical properties that make it suitable for a wide range of applications.
生物活性
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and notable case studies.
This compound's primary mechanism involves the disruption of bacterial cell membrane potential. Studies have shown that this compound binds to the bacterial membrane in a calcium-dependent manner, leading to potassium efflux and subsequent membrane depolarization. This process results in the inhibition of essential cellular functions, ultimately causing cell death.
Key Findings
- Membrane Depolarization : this compound induces rapid depolarization of the membrane potential in Staphylococcus aureus, with over 90% reduction observed within 30 minutes of exposure. This depolarization correlates with a significant decrease in cell viability, demonstrating a direct relationship between membrane potential disruption and bactericidal activity .
- Calcium Dependency : The bactericidal effect of this compound is dependent on the presence of calcium ions. In experiments where calcium was absent, no significant potassium release or loss of cell viability was observed .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for treating complicated skin and soft tissue infections (cSSTIs), bacteremia, endocarditis, and osteomyelitis.
Clinical Studies
- Efficacy Rates : In a study involving 1342 patients treated with this compound for cSSTIs, clinical success rates were reported at approximately 79% . this compound was often used as first-line therapy, particularly in cases resistant to other antibiotics.
- Common Pathogens : The most frequently isolated pathogens included Staphylococcus aureus (34% of cases), with a significant proportion being methicillin-resistant strains .
Case Studies
Several case studies have highlighted both the effectiveness and potential adverse effects associated with this compound treatment.
Notable Cases
- Eosinophilic Pneumonia : A rare case reported eosinophilic pneumonia induced by this compound in a patient treated for MRSA infection. The patient exhibited respiratory symptoms and peripheral eosinophilia, which resolved upon discontinuation of the drug .
- Bone and Joint Infections : A cohort study involving 4664 patients found that this compound was effective in treating periprosthetic joint infections, although some patients experienced adverse reactions such as elevated creatine phosphokinase (CPK) levels .
Summary Table of this compound Activity
Parameter | Details |
---|---|
Class | Cyclic lipopeptide antibiotic |
Mechanism | Disruption of cell membrane potential via potassium efflux |
Pathogens Targeted | Gram-positive bacteria (e.g., MRSA, VRE) |
Clinical Success Rate | ~79% for cSSTIs |
Common Adverse Effects | Eosinophilic pneumonia, elevated CPK levels |
Calcium Dependency | Required for bactericidal activity |
属性
IUPAC Name |
3-[[4-amino-2-[[2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-(1-carboxypropan-2-yl)-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKLVKFURWEDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H101N17O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1620.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103060-53-3 | |
Record name | Daptomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。